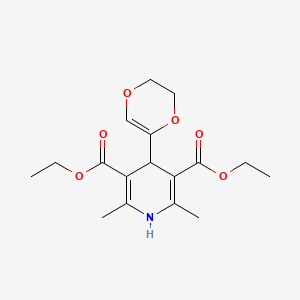
2-Cyclohexyl-4-(4-methoxycyclohexyl)hexahydrochroman
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-4-(4-methoxycyclohexyl)hexahydrochroman is an organic compound with the molecular formula C22H38O2 It is a derivative of chroman, featuring cyclohexyl and methoxycyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-4-(4-methoxycyclohexyl)hexahydrochroman typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanol and 4-methoxycyclohexanol.
Cyclization: The cyclization reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, to form the chroman ring.
Substitution: The cyclohexyl and methoxycyclohexyl groups are introduced through a substitution reaction, using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-4-(4-methoxycyclohexyl)hexahydrochroman undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction reactions can convert the chroman ring to a more saturated form.
Substitution: Halogenation and alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation may involve alkyl halides.
Major Products
The major products formed from these reactions include various substituted chromans, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclohexyl-4-(4-methoxycyclohexyl)hexahydrochroman has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-4-(4-methoxycyclohexyl)hexahydrochroman involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxycyclohexanol: A simpler analog with a single methoxy group.
4,4’-Methylenebis(cyclohexylamine): A compound with similar cyclohexyl groups but different functional groups.
Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate: Another cyclohexyl derivative with different substituents.
Uniqueness
2-Cyclohexyl-4-(4-methoxycyclohexyl)hexahydrochroman is unique due to its specific combination of cyclohexyl and methoxycyclohexyl groups attached to the chroman ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
82315-15-9 |
|---|---|
Molecular Formula |
C22H38O2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2-cyclohexyl-4-(4-methoxycyclohexyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-chromene |
InChI |
InChI=1S/C22H38O2/c1-23-18-13-11-16(12-14-18)20-15-22(17-7-3-2-4-8-17)24-21-10-6-5-9-19(20)21/h16-22H,2-15H2,1H3 |
InChI Key |
PRBPTNGYYPZBHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(CC1)C2CC(OC3C2CCCC3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


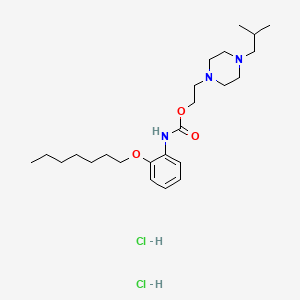

![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(3-methylphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12752746.png)


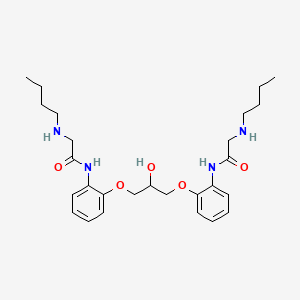
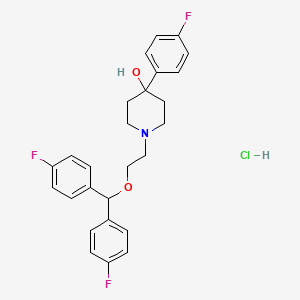

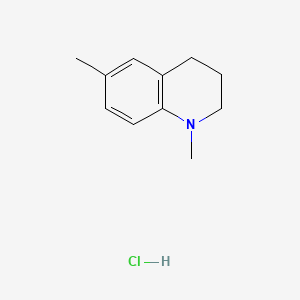
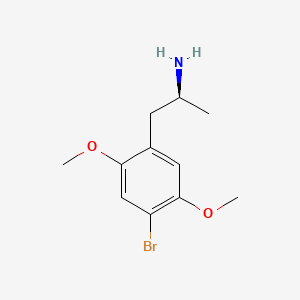
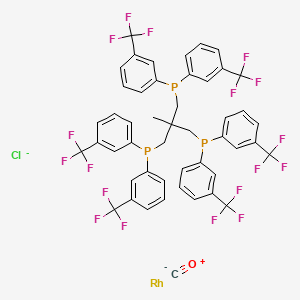

![N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide;methanesulfonic acid](/img/structure/B12752822.png)
